3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
Description
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C11H15NO3S. It is also known by its IUPAC name, N-(4-methoxyphenyl)tetrahydro-3-thiophenamine 1,1-dioxide. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and an amino group attached to a methoxyphenyl group .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-11-4-2-9(3-5-11)12-10-6-7-16(13,14)8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARIOINZRSQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-methoxyaniline with a thiolane derivative. One common method is the reaction of 4-methoxyaniline with thiolane-1,1-dioxide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- N-(4-Methoxyphenyl)tetrahydrothiophenamine
Uniqueness
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure and the presence of both an amino and a methoxy group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Overview
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione, also known as N-(4-methoxyphenyl)tetrahydro-3-thiophenamine 1,1-dioxide, is a compound with significant potential in biological research. It has garnered attention for its unique structural features and potential therapeutic applications, particularly in the fields of oncology and microbiology.
- Molecular Formula : C11H15NO3S
- Molecular Weight : 241.31 g/mol
- CAS Number : 303992-20-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes involved in cell proliferation and survival, which can lead to anticancer effects. Research indicates that it may also possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of thiolane compounds have shown varying levels of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. A study demonstrated that certain derivatives exhibited moderate inhibitory effects on these cancer cells, suggesting that the presence of a methoxy group on the phenyl ring may enhance activity .
Table 1: Cytotoxic Activity Against Breast Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| SCT-4 | MCF-7 | 40.30 | Significant reduction in viability |
| SCT-5 | MDA-MB-231 | 33.86 | Moderate cytotoxicity observed |
| 3-Methoxyphenyl derivative | MCF-7 | 73.56 | High activity noted |
Antimicrobial Properties
In addition to its anticancer properties, this compound has been investigated for its potential antimicrobial effects. Preliminary findings suggest that it may be effective against certain antibiotic-resistant bacteria, although further studies are needed to fully elucidate its spectrum of activity and mechanism of action in this context .
Case Studies
A notable case study involved the synthesis and testing of various thiolane derivatives, including those with methoxy substitutions. The results indicated that compounds containing the 4-methoxyphenyl group displayed enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that modifications to the molecular structure significantly influence biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
